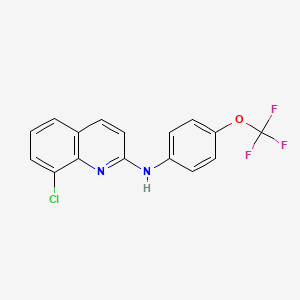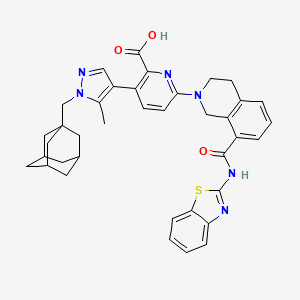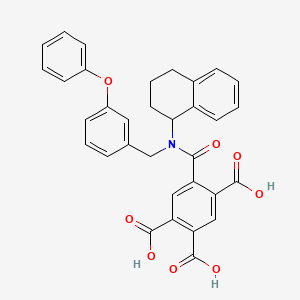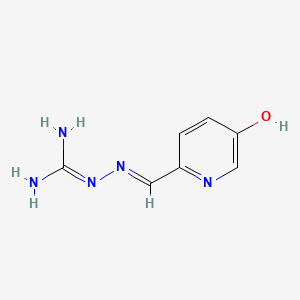
ABX-464
Descripción general
Descripción
This compound, also known as ABX-464, belongs to the class of organic compounds known as aminoquinolines and derivatives . These are organic compounds containing an amino group attached to a quinoline ring system .
Synthesis Analysis
The synthesis of this compound is described in various patents. For instance, one patent describes the preparation of an amorphous solid dispersion comprising ABX464 and at least one pharmaceutically acceptable carrier . The invention also concerns a pharmaceutical composition comprising said ASD, processes for their preparation, and their use as a medicament .Molecular Structure Analysis
The molecular formula of this compound is C16H10ClF3N2O . The InChI code is 1S/C16H10ClF3N2O/c17-13-3-1-2-10-4-9-14 (22-15 (10)13)21-11-5-7-12 (8-6-11)23-16 (18,19)20/h1-9H, (H,21,22) .Chemical Reactions Analysis
The compound is used in the formation of amorphous solid dispersions, which are used in pharmaceutical compositions . It can also be combined with other compounds, such as a JAK inhibitor or a S1P receptor modulator , for various therapeutic applications.Physical And Chemical Properties Analysis
The compound has a molecular weight of 338.71 . It has a predicted density of 1.440±0.06 g/cm3 and a predicted boiling point of 412.3±45.0 °C .Aplicaciones Científicas De Investigación
Tratamiento de enfermedades inflamatorias crónicas
ABX-464 es un potente fármaco antiinflamatorio oral candidato con un novedoso mecanismo de acción de primera clase {svg_1}. Se ha identificado como un futuro cambio de juego para el tratamiento de enfermedades inflamatorias crónicas {svg_2}.
Tratamiento de la colitis ulcerosa
Obefazimod se encuentra en desarrollo clínico para el tratamiento de la colitis ulcerosa (CU) de moderada a gravemente activa y ha demostrado actividad antiinflamatoria en estudios preclínicos y en ensayos clínicos de Fase 2a y Fase 2b {svg_3}. Ha demostrado potencial en ensayos clínicos en su capacidad para llevar a los pacientes a la remisión y lograr una respuesta clínica {svg_4}.
Tratamiento de la artritis reumatoide
La composición farmacéutica de 8-cloro-N-(4-(trifluorometoxi)fenil)quinolin-2-amina tiene potencial para tratar y/o prevenir enfermedades inflamatorias como la artritis reumatoide {svg_5}.
Tratamiento de la hipertensión arterial pulmonar
La composición farmacéutica de 8-cloro-N-(4-(trifluorometoxi)fenil)quinolin-2-amina tiene potencial para tratar y/o prevenir la hipertensión arterial pulmonar {svg_6}.
Tratamiento de la NASH (esteatohepatitis no alcohólica)
La composición farmacéutica de 8-cloro-N-(4-(trifluorometoxi)fenil)quinolin-2-amina tiene potencial para tratar y/o prevenir la NASH {svg_7}.
Tratamiento de la esclerosis múltiple
La composición farmacéutica de 8-cloro-N-(4-(trifluorometoxi)fenil)quinolin-2-amina tiene potencial para tratar y/o prevenir la esclerosis múltiple {svg_8}.
Tratamiento de enfermedades causadas por virus
Se ha demostrado que this compound bloquea la replicación del VIH-1 al prevenir la exportación del ARN viral no empalmado del núcleo al citoplasma {svg_9}. La composición farmacéutica de 8-cloro-N-(4-(trifluorometoxi)fenil)quinolin-2-amina tiene potencial para tratar y/o prevenir enfermedades causadas por virus {svg_10}.
Tratamiento del cáncer o displasia
La composición farmacéutica de 8-cloro-N-(4-(trifluorometoxi)fenil)quinolin-2-amina tiene potencial para tratar y/o prevenir el cáncer o la displasia {svg_11}.
Direcciones Futuras
The compound is currently under clinical development . It is being studied for its potential use in the treatment and/or prevention of various diseases, including inflammatory diseases like Inflammatory Bowel Disease, Rheumatoid Arthritis, pulmonary arterial hypertension, NASH (nonalcoholic steatohepatitis) and Multiple Sclerosis, diseases caused by viruses, and/or cancer or dysplasia .
Propiedades
IUPAC Name |
8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-13-3-1-2-10-4-9-14(22-15(10)13)21-11-5-7-12(8-6-11)23-16(18,19)20/h1-9H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOGDCZJYVSUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258453-75-6 | |
| Record name | Obefazimod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258453756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABX-464 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OBEFAZIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RU378B9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary molecular target of Obefazimod?
A1: Obefazimod and its active metabolite, ABX464-N-Glu, bind to the nuclear Cap Binding Complex (CBC), which plays a crucial role in cellular RNA biogenesis. [, , , , , ]
Q2: How does Obefazimod interact with the CBC?
A2: Obefazimod and ABX464-N-Glu act as orthosteric stabilizers of the CBC, binding at the interface of its two subunits, Cbp20 and Cbp80. This binding strengthens the interaction between the subunits, resulting in a more rigid CBC structure. []
Q3: What is the functional consequence of Obefazimod binding to the CBC?
A3: Binding of Obefazimod enhances the interaction between CBC and ARS2, a key partner involved in microRNA biogenesis. [, , ] This interaction is crucial for determining the fate of RNA in the cell.
Q4: How does Obefazimod's mechanism of action relate to its anti-inflammatory properties?
A4: Obefazimod selectively enhances the expression of miR-124, a microRNA with anti-inflammatory properties. [, , , , ] miR-124 downregulates the expression of pro-inflammatory cytokines, including interleukin-17 (IL-17), IL-6, tumor necrosis factor-alpha (TNF-α), and chemokine CCL2 (MCP-1). [, , ]
Q5: How does Obefazimod's mechanism relate to its antiviral activity against HIV?
A5: In HIV-infected cells, Obefazimod binding to the CBC of HIV-1 mRNA prevents Rev-mediated export of unspliced HIV-1 transcripts to the cytoplasm, inhibiting viral replication. [, , , , ]
Q6: What is the molecular formula and weight of Obefazimod?
A6: The molecular formula of Obefazimod is C16H10ClF3N2O. Its molecular weight is 350.72 g/mol.
Q7: Is there any spectroscopic data available for Obefazimod?
A7: While the provided research doesn't include specific spectroscopic details, standard techniques like NMR, IR, and Mass Spectrometry are commonly used for characterizing such compounds.
Q8: Is there information available regarding Obefazimod's material compatibility and stability under various conditions?
A8: The provided research focuses primarily on the biological activity of Obefazimod. Material compatibility and stability studies are typically part of pre-formulation development and are not extensively discussed in these papers.
Q9: Does Obefazimod exhibit any catalytic properties?
A9: Obefazimod's primary mechanism involves binding and modulating protein-protein interactions rather than exhibiting catalytic activity.
Q10: Have computational methods been employed to study Obefazimod?
A10: While these specific papers don't elaborate on computational studies, QSAR modeling and molecular docking simulations can be valuable tools for understanding structure-activity relationships and interactions with the CBC.
Q11: What is known about the stability of Obefazimod under various conditions?
A11: The provided research mainly focuses on Obefazimod's biological activity. Stability studies under different conditions (temperature, pH, light) are crucial for drug development and are likely conducted but not detailed in these papers.
Q12: Are there specific formulation strategies employed to improve Obefazimod's stability, solubility, or bioavailability?
A12: While the papers mention Obefazimod is orally available, detailed formulation strategies to optimize its delivery are not discussed. [, , , , , ]
Q13: Is there information available regarding Obefazimod's compliance with SHE regulations?
A13: The provided research primarily focuses on the preclinical and clinical investigation of Obefazimod. Compliance with SHE regulations is essential for drug development and is likely addressed but not the primary focus of these scientific publications.
Q14: What is the environmental impact of Obefazimod, and are there strategies to mitigate potential negative impacts?
A14: The research papers do not provide data on the environmental impact of Obefazimod. Evaluating ecotoxicological effects and developing strategies to minimize environmental impact are important considerations for any new drug.
Q15: What is the ADME profile of Obefazimod?
A15: Obefazimod is rapidly absorbed after oral administration and extensively metabolized, primarily into its active metabolite ABX464-N-glucuronide (ABX464-NGlc). [, , ] Food intake significantly increases Obefazimod's bioavailability. [] The elimination half-life of the metabolite is considerably longer than the parent compound. []
Q16: How does the pharmacokinetic profile of Obefazimod relate to its once-daily dosing regimen?
A16: The long half-life of the active metabolite, ABX464-NGlc, contributes to the feasibility of once-daily dosing of Obefazimod. [, ]
Q17: Does Obefazimod show any dose-dependent effects?
A17: Clinical trials have investigated various doses of Obefazimod (25mg, 50mg, 100mg, and 150mg). [, , , , , , , ] Higher doses, particularly 100mg and 150mg, have been associated with a higher incidence of gastrointestinal adverse events. [, ]
Q18: What in vitro models have been used to investigate the efficacy of Obefazimod?
A18: In vitro studies using human monocyte-derived macrophages demonstrated that Obefazimod increases miR-124 expression and reduces the production of pro-inflammatory cytokines such as MCP-1, CXCL-1, and SERPIN-E1. [] Other studies have investigated the effect of Obefazimod on HIV replication in cell lines. [, , ]
Q19: What animal models have been utilized to study Obefazimod's efficacy?
A19: Obefazimod significantly reduced the incidence of arthritis in a collagen-induced arthritis (CIA) mouse model. [] In a mouse model of dextran sulfate sodium-induced colitis, Obefazimod reversed the increases in pro-inflammatory cytokines in the colon. []
Q20: Have any clinical trials been conducted with Obefazimod?
A20: Yes, Obefazimod has been evaluated in clinical trials for ulcerative colitis, rheumatoid arthritis, and HIV infection. [, , , , , , , , , , ]
Q21: What are the key findings from clinical trials of Obefazimod in ulcerative colitis?
A21: Phase 2a and 2b trials have shown that Obefazimod is safe and effective in inducing and maintaining clinical response and remission in patients with moderate-to-severe ulcerative colitis. [, , , , , , ] Obefazimod treatment led to significant increases in miR-124 expression and decreases in inflammatory markers in the blood and rectal biopsies of patients. [, , ]
Q22: What were the outcomes of clinical trials investigating Obefazimod in rheumatoid arthritis?
A22: In a phase 2a study, Obefazimod (50mg) was found to be safe and well-tolerated in patients with moderate-to-severe rheumatoid arthritis. [, ] While the study was not powered to demonstrate efficacy, promising results were observed in several endpoints, including ACR20/50 responses and DAS28 scores. []
Q23: What is the clinical trial data regarding Obefazimod's efficacy in HIV?
A23: Phase 2a trials of Obefazimod in ART-suppressed people with HIV have shown that it can reduce HIV-1 DNA and residual viremia. [] Furthermore, Obefazimod treatment led to a reduction in immune activation markers and inflammation biomarkers. []
Q24: What is the safety profile of Obefazimod based on preclinical and clinical studies?
A24: Obefazimod has demonstrated a favorable safety profile in preclinical and clinical studies. [, , , , , , , , , ] The most commonly reported adverse events are gastrointestinal disorders, particularly at higher doses. [, , ] No opportunistic infections, malignancies, or deaths have been reported in association with Obefazimod. [, ]
Q25: Are there any identified biomarkers for predicting the efficacy or monitoring the response to Obefazimod treatment?
A25: The consistent upregulation of miR-124 in blood and tissue samples following Obefazimod treatment makes it a potential pharmacodynamic biomarker. [, , , ] Further research is needed to validate the use of miR-124 and other potential biomarkers for predicting response and monitoring treatment efficacy.
Q26: What analytical methods have been employed to characterize and quantify Obefazimod and its metabolites?
A26: While specific details of analytical methods are not provided in the research papers, standard techniques like HPLC and LC-MS are commonly used for the quantification of drug compounds and their metabolites in biological samples. Droplet digital PCR has been used to quantify miR-124 levels. [, , ]
Q27: Are there specific analytical methods used to assess the impact of Obefazimod on HIV DNA and RNA?
A27: Droplet digital PCR has been used to quantify total and intact HIV DNA, as well as various HIV RNA transcripts, in CD4+ T cells from HIV-infected individuals treated with Obefazimod. []
Q28: Does Obefazimod induce any immunological responses or interact with drug transporters or metabolizing enzymes?
A28: The provided research doesn't elaborate on these aspects. Investigating Obefazimod's immunogenicity and potential for drug-drug interactions is essential during drug development.
Q29: What is known about the biocompatibility and biodegradability of Obefazimod?
A29: These aspects are not specifically addressed in the provided research and would require further investigation.
Q30: Are there alternative compounds or treatment strategies being considered for the same indications as Obefazimod?
A30: The research papers briefly mention existing therapies for ulcerative colitis and rheumatoid arthritis, highlighting the need for new treatment options due to limitations of current therapies. [, , , , ] The development of novel drug candidates and therapeutic approaches is an ongoing process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)
![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)
![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)
